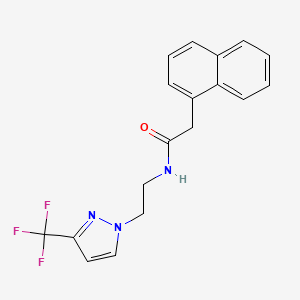

![molecular formula C15H12BrNO5 B2712760 2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde CAS No. 864717-15-7](/img/structure/B2712760.png)

2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

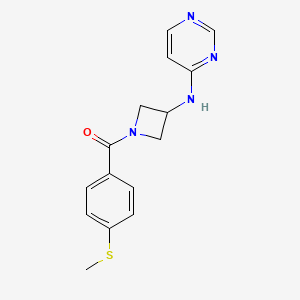

“2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde” is a chemical compound with the molecular formula C15H12BrNO5 . It is an organic compound that is used in various chemical reactions .

Synthesis Analysis

The synthesis of “2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde” can involve several steps. One possible method could involve the use of 4,5-Dimethoxy-2-nitrobenzyl bromide as a reagent . This compound is used in the synthesis of N - (4,5-dimethoxy-2-nitrobenzyl)vanillylamine which forms caged vanilloid . It may also be used in the synthesis of 4- (4′,5′-dimethoxy-2-nitrobenzyloxy)benzaldehyde, a DMNB-caged aldehyde .Molecular Structure Analysis

The molecular structure of “2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde” can be analyzed based on its molecular formula C15H12BrNO5 . The compound contains bromine (Br), nitrogen (N), and oxygen (O) atoms, along with carbon © and hydrogen (H) atoms .Chemical Reactions Analysis

The chemical reactions involving “2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde” can be quite complex. Reactions at the benzylic position are very important for synthesis problems . Free radical bromination, nucleophilic substitution, and oxidation are some of the reactions that can occur .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde” include its molecular weight, melting point, boiling point, and density . It is a solid at room temperature . The melting point is around 75-77°C .Mechanism of Action

The mechanism of action of “2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde” in chemical reactions can involve several steps. For instance, in a free radical reaction, NBS (N-bromosuccinimide) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH) .

Safety and Hazards

As with any chemical compound, handling “2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde” requires caution. It is classified as Acute Tox. 4 Oral, which means it can be harmful if swallowed . It is recommended to use personal protective equipment and follow safe laboratory practices when handling this compound .

properties

IUPAC Name |

2-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO5/c1-21-14-6-11(8-18)13(16)7-15(14)22-9-10-2-4-12(5-3-10)17(19)20/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRWZNXBNCLLRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)Br)OCC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(2-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2712680.png)

![5-(1,3-benzodioxol-5-yl)-3-[3-(methylthio)phenyl]-1H-imidazol-2-one](/img/structure/B2712681.png)

![4-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2712683.png)

![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2712684.png)

![1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone](/img/structure/B2712689.png)

![4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2712691.png)

![5-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2712700.png)